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Compound of Interest

Compound Name: 2,3,6-Trifluorobenzyl alcohol

Cat. No.: B056105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
Trifluorobenzyl alcohol (CAS No: 114152-19-1), a key fluorinated building block in synthetic
chemistry. The document details expected and reported data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
presented in a structured format for clarity and comparative analysis. Detailed, representative
experimental protocols are also provided.

Chemical Structure and Properties

o |[UPAC Name: (2,3,6-trifluorophenyl)methanol
e Molecular Formula: C7HsF30

e Molecular Weight: 162.11 g/mol
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e Structure:

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 2,3,6-
Trifluorobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 2,3,6-Trifluorobenzyl alcohol are not widely available
in public databases, the following tables present predicted chemical shifts and coupling
patterns based on analyses of structurally similar fluorinated aromatic compounds. These
estimations are crucial for the identification and structural confirmation of this molecule.

Table 1: Predicted *H-NMR Data (Solvent: CDCls, Reference: TMS at 0 ppm)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b056105?utm_src=pdf-body
https://www.benchchem.com/product/b056105?utm_src=pdf-body
https://www.benchchem.com/product/b056105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3, ppm)
Complex
. multiplet due
Aromatic CH .
~7.0-73 m 1H to coupling
(H-5) :
with H-4 and F-
6.
Complex
Aromatic CH (H- multiplet due to
~6.8-7.0 m 1H
4) coupling with H-5
and F-3, F-2.
Methylene
protons. May
show slight
~4.8 sord 2H CH:

coupling to the
hydroxy! proton
or F-6.

| Variable | br s | 1H | OH | Chemical shift is concentration-dependent. |

Table 2: Predicted 13C-NMR Data (Solvent: CDClIs, Reference: CDCls at 77.16 ppm)
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Chemical Shift (6, ppm) Assignment Notes

Three distinct signals

expected, each showing
~ 150 - 160 C-F (C-2, C-3, C-6) .

large C-F coupling

constants.

Quaternary carbon, likely a

complex multiplet due to
~120- 130 C-CHz (C-1) _ _ _ _

coupling with adjacent fluorine

atoms.

Two signals expected, showing
~110- 125 C-H (C-4, C-5) smaller C-F coupling
constants.

| ~ 55 - 65 | CH2 | Methylene carbon, may show coupling to adjacent fluorine (e.g., 23JCF). |

Table 3: Predicted °F-NMR Data (Solvent: CDCIls, Reference: CFCls at 0 ppm)

Chemical Shift (5,

Multiplicity Assignment Notes
ppm)

Expected to be a

multiplet due to
-110 to -125 m F-2 . .

coupling with F-3

and H-4.

Expected to be a
multiplet due to

-135 to -150 m F-6 ) )
coupling with F-2 and

H-5.

| -155to -170 | m | F-3 | Expected to be a multiplet due to coupling with F-2 and H-4. |

Infrared (IR) Spectroscopy
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The ATR-IR spectrum has been reported for this compound.[1][2] The table below lists the
characteristic absorption bands expected for its functional groups.

Table 4: Expected ATR-IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad, Medium O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Medium C-H stretch (aliphatic CH2)
1600 - 1450 Medium-Strong C=C stretch (aromatic ring)
1300 - 1000 Strong C-F stretch

| 1200 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry data from a GC-MS analysis indicates a molecular

ion and several key fragments.[1]

Table 5: Key Mass Spectrometry Fragments (El)

m/z Proposed Fragment Notes

162 [C7HsF30]*e Molecular lon (M+e)

141 [C7HaF20]* Loss of HF from M+e

116 [CeHsF2]+ Loss of CH20 and Fe from M+e

| 113 | [CsH2Fs3]* | Further fragmentation of the aromatic ring. |

Experimental Protocols

The following sections describe typical experimental protocols for acquiring the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,3,6-Trifluorobenzyl alcohol (5-10 mg) is dissolved in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube.

 Instrumentation: Bruker Avance Il HD 400 MHz spectrometer (or equivalent).

e 1H-NMR: Spectra are acquired at 400 MHz. A standard pulse sequence (e.g., zg30) is used
with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4
seconds. Typically, 16 scans are co-added.

e 1BC-NMR: Spectra are acquired at 101 MHz using a proton-decoupled pulse sequence (e.g.,
zgpg30). A relaxation delay of 2.0 seconds is used, and approximately 1024 scans are
accumulated.

o 19F-NMR: Spectra are acquired at 376 MHz. A standard pulse sequence is used with proton
decoupling. Chemical shifts are referenced externally to CFCls.

Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

The IR spectrum is recorded on a solid sample without any preparation.

« Instrumentation: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR 1l ATR
accessory (or equivalent).[1]

e Procedure:
o Abackground spectrum of the clean, empty ATR crystal is recorded.

o A small amount of solid 2,3,6-Trifluorobenzyl alcohol is placed directly onto the ATR
crystal.

o The sample is pressed firmly against the crystal using the built-in pressure clamp to
ensure good contact.
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o The sample spectrum is acquired. Typically, 32 scans are co-added at a resolution of 4
cm~1, The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the analyte is prepared for analysis.

 Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector
operating in electron ionization (EIl) mode.

e Sample Preparation: A 1 mg/mL solution of 2,3,6-Trifluorobenzyl alcohol is prepared in
dichloromethane or ethyl acetate.

¢ GC Parameters:

o

Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 pm).

[¢]

Injector Temperature: 250 °C.

Carrier Gas: Helium, constant flow rate of 1 mL/min.

[¢]

[e]

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a
rate of 10 °C/min.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.

o Mass Range: Scan from m/z 40 to 400.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a pure chemical compound such as 2,3,6-Trifluorobenzyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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